molecular formula C12H19ClN2S B2625707 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride CAS No. 1909306-54-2

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride

Cat. No.: B2625707
CAS No.: 1909306-54-2
M. Wt: 258.81
InChI Key: YBLUDXHKEIGDLK-UHFFFAOYSA-N
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Description

This compound (CAS: 1909306-54-2) is a spirocyclic benzothiazole derivative featuring a cyclohexane ring fused to the benzothiazole core via a spiro junction at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmacological applications. Key identifiers include:

  • InChIKey: YBLUDXHKEIGDLK-UHFFFAOYSA-N
  • Molecular formula: C₁₁H₁₇ClN₂S
  • Synonyms: ZINC39160120 (free base), 4,5-Dihydrospiro[benzothiazole-6(7H),1'-cyclohexane]-2-amine hydrochloride .

Properties

IUPAC Name

spiro[5,7-dihydro-4H-1,3-benzothiazole-6,1'-cyclohexane]-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S.ClH/c13-11-14-9-4-7-12(8-10(9)15-11)5-2-1-3-6-12;/h1-8H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLUDXHKEIGDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=C(C2)SC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole, including 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride, exhibit significant antimicrobial properties. For instance, compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. In particular, the compound demonstrated minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL against various bacterial strains .

Neurological Applications

Benzothiazole derivatives have also been explored for their neuroprotective effects. They are being investigated as potential treatments for neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems . The spiro structure may enhance these properties by providing unique binding interactions.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, researchers found that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The study reported MIC values as low as 6.45 µg/mL for certain derivatives .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of benzothiazole derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death and preserve cognitive function in vitro .

Mechanism of Action

The mechanism of action of 5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1’-cyclohexane]-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights critical differences in spiro ring substituents and functional groups among related compounds:

Compound Name (CAS) Spiro Ring Structure Substituents/Modifications Key Applications/Properties
Target compound (1909306-54-2) Cyclohexane Hydrochloride salt Enhanced solubility, potential drug candidate
Free base (188051-12-9) Cyclohexane Amine group (no salt) Intermediate for salt synthesis
5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine (1909306-61-1) Oxane (oxygen-containing ring) Ether linkage in spiro ring Increased polarity, potential CNS activity
5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] (N/A) Cyclohexane Chlorine (benzothiazole), ethyl (cyclohexane) Antioxidant, analgesic properties
Spiro[benzothiazole-6,2'-[1,3]dioxolane]-2-amine (N/A) Dioxolane Oxygen-rich spiro ring Improved metabolic stability

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound exhibits superior aqueous solubility compared to the free base and lipophilic analogs like the 4′-ethyl derivative .
  • Melting Points : The 5-chloro-4′-ethyl analog melts at 381–383 K , while benzothiazole salts typically have higher melting points due to ionic interactions.
  • Spectroscopic Data :
    • IR : N-H stretches (~3310 cm⁻¹) and C-H vibrations (2900–2960 cm⁻¹) are common across analogs .
    • ¹H-NMR : Cyclohexane protons appear as multiplet signals (δ 1.0–2.1 ppm), while aromatic protons resonate at δ 6.4–7.3 ppm .

Biological Activity

5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride is a synthetic organic compound with significant biological activity. This compound belongs to the class of spiro compounds and has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities.

  • Molecular Formula : C₁₂H₁₉ClN₂S
  • Molecular Weight : 250.81 g/mol
  • CAS Number : 1909306-54-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may affect pathways involving apoptosis, cell proliferation, and enzyme inhibition. Studies indicate that it can modulate the activity of various receptors and enzymes, which contributes to its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound. For instance:

  • In Vitro Studies : In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant cytotoxicity with an IC₅₀ value indicating effective suppression of cell growth. Flow cytometry analyses revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings suggest that it may inhibit tumor progression through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : It displayed potent antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of standard antibiotics used in clinical settings .

Data Tables

Biological ActivityIC₅₀ / MIC ValuesReference
Cytotoxicity against MCF-7 cellsIC₅₀ = 25.72 ± 3.95 μM
Antibacterial activity against MRSAMIC = 0.98 μg/mL
Tumor growth suppression in miceSignificant reduction observed

Case Study 1: Cancer Treatment

In a study conducted by Ribeiro Morais et al., the effect of this compound on tumor-bearing mice was investigated. The results indicated a marked decrease in tumor size after treatment with the compound over a specified period. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in tumor cells.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it not only inhibited bacterial growth effectively but also had a lower toxicity profile compared to traditional antibiotics, making it a promising candidate for further development.

Q & A

Q. What are the standard synthetic routes for synthesizing spiro-benzothiazole derivatives like this compound?

The synthesis typically involves a condensation reaction between a 2-aminothiophenol derivative and a cyclohexanone analog. For example, in analogous compounds, 2-amino-4-chlorothiophenol reacts with 4-ethylcyclohexanone in ethanol under reflux to form the spirocyclic core via intramolecular cyclization . Key steps include:

  • Reflux conditions : Ethanol as solvent, 8–12 hours at 80–100°C.
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
  • Yield optimization : Stoichiometric control of reactants (1:1 molar ratio) and monitoring via TLC .

Q. What spectroscopic methods are used to confirm the spiro structure and functional groups?

A combination of IR, NMR, and MS is employed:

  • IR spectroscopy : Identifies N–H stretches (~3310 cm⁻¹) and aromatic C=C vibrations (~1460–1585 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 6.4–7.0 ppm), cyclohexane protons (δ 1.0–2.5 ppm), and exchangeable NH₂ signals (disappear upon D₂O treatment) .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 278 [M+H]⁺) confirm the molecular weight .

Q. How is crystallographic data utilized to validate the molecular geometry?

Single-crystal X-ray diffraction provides conformational details :

  • Puckering parameters : Quantify deviations from planarity in the benzothiazole (envelope conformation) and cyclohexane (chair conformation) rings .
  • Hydrogen bonding : Intermolecular N–H⋯S bonds stabilize the crystal lattice, forming C(5) chain motifs .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data caused by dynamic processes or impurities?

  • Dynamic NMR : Variable-temperature NMR resolves conformational equilibria (e.g., cyclohexane chair flips) by observing coalescence of split peaks at higher temperatures .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing aromatic protons from cyclohexane CH₂ groups .
  • D₂O exchange : Confirms labile protons (e.g., NH₂) by signal disappearance .

Q. What strategies are effective in designing analogs with enhanced bioactivity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring to modulate electronic properties and binding affinity .
  • Spiro-ring modification : Replace cyclohexane with bicyclic systems (e.g., tetrahydrofuran) to alter steric effects .
  • Schiff base formation : Functionalize the amine group with aldehydes to generate imine-linked derivatives for antimicrobial or antioxidant screening .

Q. How can computational methods complement experimental data in studying reactivity?

  • DFT calculations : Predict reaction pathways (e.g., cyclization energetics) and transition states for condensation steps .
  • Molecular docking : Screen spiro derivatives against target proteins (e.g., antioxidant enzymes) to prioritize synthesis .
  • Hirshfeld surface analysis : Visualize intermolecular interactions in crystal packing to guide solid-state stability studies .

Data Contradiction Analysis

Q. Resolving discrepancies in elemental analysis vs. spectroscopic data

  • Scenario : A 0.5% deviation in carbon content (calculated vs. found) arises from incomplete combustion or hygroscopicity.
  • Method : Repeat combustion analysis under inert atmosphere (argon) and pre-dry samples at 100°C for 24 hours .

Q. Addressing inconsistent biological activity in analogs

  • Hypothesis : Bioactivity variation may stem from differences in solubility or metabolic stability.
  • Testing :
    • LogP measurement : Compare partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with activity .
    • Metabolite profiling : Use LC-MS to identify degradation products in simulated gastric fluid .

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